2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-2-1-5-7-3-4-8-5/h1,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDFRBNFCCNDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield saturated imidazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile serves as a versatile building block for synthesizing more complex molecules. It is utilized in the preparation of various imidazole derivatives that are important in medicinal chemistry .
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals which can exhibit interesting catalytic properties .
Pharmaceutical Applications
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from this structure were tested against various bacterial strains with promising results .
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| 2-(4,5-dihydro-1H-imidazol-2-yl)acetamide | E. coli | 20 |
| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide | Cervical cancer cells | IC50 = 2.38 μM |
- Anticancer Properties : Recent studies have explored the anticancer potential of derivatives of this compound. For example, certain imidazole derivatives demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM . The mechanism involves inducing apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.
Industrial Applications
- Synthesis of Fine Chemicals : This compound is utilized in the synthesis of agrochemicals and pharmaceuticals due to its ability to undergo various chemical reactions such as oxidation and substitution . Its unique properties allow for the development of new materials with specific functionalities.
Case Study 1: Antimicrobial Testing
In a study published in MDPI, researchers synthesized several derivatives of this compound and tested their antimicrobial activities using the well diffusion method against several bacterial strains. The results indicated that certain derivatives had a significant antibacterial effect compared to standard antibiotics like chloramphenicol .
Case Study 2: Anticancer Activity
A series of imidazole derivatives were synthesized from this compound and evaluated for their anticancer properties on human cancer cell lines. The study found that some compounds inhibited cell growth effectively and induced apoptosis, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as DNA synthesis, protein synthesis, and cell division . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s core imidazoline ring is shared among several analogs, but substituents critically influence properties and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula.
Coordination Chemistry and Metal Complexation
- Manganese(II) Complex : The ligand 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine (bip) forms a Mn(II) complex with perchlorate, showing a distorted octahedral geometry. The Mn–N bond lengths (2.251–2.292 Å) are typical for imidazoline coordination .
- Comparison with Acetonitrile Derivative : The acetonitrile group in the target compound is less effective in metal coordination compared to bip’s pyridine and imidazoline moieties, which stabilize Mn(II) via tridentate binding .
Biological Activity
Introduction
2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound demonstrate potent antiproliferative effects on hematologic tumor cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60, with IC50 values ranging from 0.70 to 1.25 μM .
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | 0.70 ± 0.14 |
| HEL | 1.05 ± 0.35 |
| K-562 | 1.25 ± 0.35 |
The presence of specific substituents in the imidazole structure enhances its cytotoxicity, suggesting a structure-activity relationship that could guide the design of more effective anticancer agents .
Antimicrobial Activity
Imidazole derivatives, including this compound, have been noted for their broad-spectrum antimicrobial properties . They exhibit activity against bacteria and fungi, making them potential candidates for treating infections. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic effects . It interacts with various biochemical pathways that modulate inflammation and pain responses, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:
- Receptor Binding : The compound shows high affinity for imidazoline binding sites (IBS) and adrenergic receptors (α1 and α2), which are crucial in regulating blood pressure and heart rate .
- Cellular Pathways : It influences several cellular pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it can overcome solubility issues often associated with drug development, enhancing its bioavailability and therapeutic efficacy.
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of this compound. For example, a study involving Wistar rats demonstrated that the compound effectively reduced edema in a formaldehyde-induced inflammation model, indicating its potential as an anti-inflammatory agent .
Toxicity Assessments
Toxicity assessments reveal that while the compound exhibits significant biological activity, it also requires careful evaluation to ensure safety in therapeutic applications. Studies show low toxicity profiles in normal cell lines, suggesting a favorable selectivity index compared to standard chemotherapeutics .
Q & A
Q. Methodological
- Co-solvents : Acetonitrile/water mixtures (70:30 v/v) improve solubility for crystallization .
- Salt formation : Hydrochloride derivatives increase aqueous solubility (e.g., 2-hydrazinyl-imidazoline hydrochloride) .
- Temperature control : Heating to 60°C in DMF/acetic acid prevents precipitation during recrystallization .
What is the potential of this compound in medicinal chemistry?
Advanced
Derivatives exhibit:
- Antimicrobial activity : Hydrazine-functionalized analogs inhibit E. coli (MIC = 8 µg/mL) .
- Anticancer properties : Manganese complexes induce apoptosis in HeLa cells via ROS generation .
- Enzyme inhibition : Imidazoline motifs target fatty acid synthase in computational docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
